(S)-2-Aminomethyl-1-N-Boc-piperidine chemical properties
(S)-2-Aminomethyl-1-N-Boc-piperidine chemical properties
An In-depth Technical Guide to (S)-2-Aminomethyl-1-N-Boc-piperidine
Introduction
(S)-2-Aminomethyl-1-N-Boc-piperidine, with the CAS number 475105-35-2, is a chiral piperidine derivative that serves as a crucial building block in organic synthesis and medicinal chemistry.[1] Its structure incorporates a piperidine ring, a common motif in numerous pharmaceuticals, protected at the nitrogen atom by a tert-butyloxycarbonyl (Boc) group.[1][2] This protecting group enhances the compound's stability and allows for selective reactions at the primary aminomethyl functional group.[3] As a versatile synthetic intermediate, it is widely used by researchers and drug development professionals to introduce the piperidine moiety into more complex molecules, thereby modifying their pharmacological profiles.[1][3] This guide provides a comprehensive overview of its chemical properties, spectroscopic data, experimental protocols, and applications.
Chemical and Physical Properties
(S)-2-Aminomethyl-1-N-Boc-piperidine is typically a white to off-white solid or a pale-yellow to yellow-brown liquid.[1] It is sparingly soluble in water but shows good solubility in common organic solvents.[1] The quantitative properties are summarized in the table below for easy reference.
| Property | Value | References |
| IUPAC Name | tert-butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate | [4] |
| Synonyms | (S)-2-Aminomethyl-1-tert-butoxycarbonylpiperidine | [1] |
| CAS Number | 475105-35-2 | [1] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |
| Molecular Weight | 214.31 g/mol | [3] |
| Appearance | White to off-white solid; Pale-yellow to yellow-brown liquid | [1] |
| Melting Point | 95 - 98 °C (for the racemate/unspecified stereoisomer) | [3] |
| pKa (Predicted) | 10.32 ± 0.29 | [1] |
| Solubility | Sparingly soluble in water; Soluble in common organic solvents | [1] |
| Storage Conditions | 2-8°C, Keep in dark place, Inert atmosphere | [1] |
Spectroscopic Analysis and Protocols
While a complete raw dataset is not publicly available, the expected spectroscopic characteristics can be predicted based on the molecule's structure. The following sections detail these predictions and provide standard protocols for their experimental determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show characteristic signals for the Boc group, the piperidine ring protons, and the aminomethyl protons.
| Assignment | Expected Chemical Shift (δ) ppm | Multiplicity | Integration |
| Protons on Boc group | ~ 1.45 | Singlet | 9H |
| Piperidine ring protons (CH₂) | 1.20 - 1.80 | Multiplet | 8H |
| Aminomethyl protons (CH₂) | 2.60 - 3.00 | Multiplet | 2H |
| Piperidine ring proton (CH) | 3.80 - 4.20 | Multiplet | 1H |
¹³C NMR (Carbon NMR): The carbon NMR spectrum will display distinct signals for the carbons of the Boc group, the piperidine ring, and the aminomethyl group.
| Assignment | Expected Chemical Shift (δ) ppm |
| Boc group (CH₃) | ~ 28.5 |
| Piperidine ring (CH₂) | 20 - 45 |
| Aminomethyl carbon (CH₂) | ~ 46.0 |
| Piperidine ring (CH) | ~ 55.0 |
| Boc group (quaternary C) | ~ 79.5 |
| Boc group (C=O) | ~ 155.0 |
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Sample Preparation: Dissolve 5-10 mg of (S)-2-Aminomethyl-1-N-Boc-piperidine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
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Instrument Parameters (¹H NMR):
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Spectrometer: 400 MHz or higher field strength.
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Pulse Sequence: Standard single-pulse.
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Number of Scans: 16-64.
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Relaxation Delay: 1-2 seconds.
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Instrument Parameters (¹³C NMR):
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Spectrometer: 100 MHz or corresponding frequency.
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Pulse Sequence: Proton-decoupled.
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Number of Scans: 512-2048, depending on sample concentration.
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Relaxation Delay: 2-5 seconds.
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Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the N-H bonds of the primary amine and the C=O bond of the Boc protecting group.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3300 - 3400 | N-H (amine) | Symmetric and Asymmetric Stretch |
| 2850 - 2950 | C-H (alkane) | Stretch |
| 1680 - 1700 | C=O (carbamate) | Stretch |
| 1580 - 1650 | N-H (amine) | Bend |
| 1160 - 1250 | C-N | Stretch |
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Sample Preparation (ATR): The Attenuated Total Reflectance (ATR) technique is suitable. Place a small amount of the solid or liquid sample directly onto the ATR crystal. Apply pressure with the ATR press to ensure good contact.
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Instrument Parameters:
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Technique: Fourier Transform Infrared (FT-IR) with an ATR accessory.
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Spectral Range: 4000 - 400 cm⁻¹.
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Resolution: 4 cm⁻¹.
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Number of Scans: 16-32.
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Data Acquisition: Record the spectrum and identify the characteristic absorption peaks.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
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Expected Molecular Ion: In positive ion mode electrospray ionization (ESI+), the protonated molecular ion [M+H]⁺ is expected at m/z ≈ 215.3.
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Key Fragmentation: A characteristic fragmentation pattern would be the loss of the Boc group (-100 amu) or isobutylene (-56 amu) from the molecular ion.
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Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
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Instrument Parameters (ESI-MS):
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Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
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Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
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Mass Range: Scan a range appropriate for the expected molecular ion (e.g., m/z 50-400).
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Capillary Voltage: 3-5 kV.
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Data Analysis: Identify the peak corresponding to the protonated molecular ion [M+H]⁺ and analyze the fragmentation pattern for characteristic losses.
Synthetic Applications and Protocols
(S)-2-Aminomethyl-1-N-Boc-piperidine is a valuable bifunctional molecule. The Boc-protected nitrogen is stable under various conditions, allowing the primary amine of the aminomethyl group to be selectively modified. A common application is reductive amination to introduce substituents.
Representative Protocol: Reductive Amination[6]
This protocol describes the N-alkylation of the primary amine via reductive amination with an aldehyde.
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Imine Formation: Dissolve (S)-2-Aminomethyl-1-N-Boc-piperidine (1.0 equivalent) in an anhydrous solvent like dichloromethane (DCM). Add the desired aldehyde (1.0-1.2 equivalents). Stir the mixture at room temperature for 1-2 hours.
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Reduction: To the reaction mixture, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) portion-wise.
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Reaction Monitoring: Continue stirring at room temperature for 12-24 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC) or LC-MS.
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Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer twice with DCM.
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Concentrate the solution under reduced pressure and purify the resulting N-substituted product using silica gel column chromatography.
Logical and Experimental Workflows
The following diagrams illustrate the general synthetic utility and the analytical workflow for the characterization of (S)-2-Aminomethyl-1-N-Boc-piperidine.
